Cas no 1641570-76-4 (2-(5-Methoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

2-(5-Methoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative commonly used as an intermediate in Suzuki-Miyaura cross-coupling reactions. Its stable dioxaborolane structure enhances shelf life and handling convenience compared to boronic acids. The methoxy and methyl substituents on the phenyl ring influence reactivity and selectivity in coupling processes, making it valuable for constructing complex aryl frameworks. This compound is particularly useful in pharmaceutical and materials science research due to its compatibility with diverse reaction conditions. It exhibits good solubility in organic solvents, facilitating its use in synthetic applications. Proper storage under inert conditions is recommended to maintain stability.
2-(5-Methoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane structure
1641570-76-4 structure
Product name:2-(5-Methoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS No:1641570-76-4
MF:C14H21BO3
MW:248.125744581223
CID:5078758
PubChem ID:76853876

2-(5-Methoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Chemical and Physical Properties

Names and Identifiers

    • 2-(5-methoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 5-Methoxy-2-methylphenylboronic acid pinacol ester
    • 1,3,2-Dioxaborolane,2-(5-methoxy-2-methylphenyl)-4,4,5,5-tetramethyl-
    • 2-(5-Methoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • Inchi: 1S/C14H21BO3/c1-10-7-8-11(16-6)9-12(10)15-17-13(2,3)14(4,5)18-15/h7-9H,1-6H3
    • InChI Key: ZAAWACMQRIPJAS-UHFFFAOYSA-N
    • SMILES: O1B(C2C=C(C=CC=2C)OC)OC(C)(C)C1(C)C

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 287
  • Topological Polar Surface Area: 27.7

2-(5-Methoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Apollo Scientific
OR71075-1g
5-Methoxy-2-Methylphenylboronic acid pinacolester
1641570-76-4 95%
1g
£386.00 2025-02-20
Enamine
EN300-1425741-0.25g
2-(5-methoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
1641570-76-4 95%
0.25g
$339.0 2023-07-10
Enamine
EN300-1425741-2.5g
2-(5-methoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
1641570-76-4 95%
2.5g
$1343.0 2023-07-10
Enamine
EN300-1425741-50mg
2-(5-methoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
1641570-76-4 95.0%
50mg
$160.0 2023-09-30
1PlusChem
1P01W8HB-250mg
2-(5-Methoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
1641570-76-4 95%
250mg
$481.00 2024-06-19
1PlusChem
1P01W8HB-500mg
2-(5-Methoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
1641570-76-4 95%
500mg
$724.00 2024-06-19
Aaron
AR01W8PN-500mg
2-(5-Methoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
1641570-76-4 95%
500mg
$511.00 2025-02-12
Enamine
EN300-1425741-10.0g
2-(5-methoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
1641570-76-4 95%
10.0g
$2946.0 2023-07-10
Enamine
EN300-1425741-0.1g
2-(5-methoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
1641570-76-4 95%
0.1g
$238.0 2023-07-10
Apollo Scientific
OR71075-500mg
5-Methoxy-2-Methylphenylboronic acid pinacolester
1641570-76-4 95%
500mg
£276.00 2025-02-20

Additional information on 2-(5-Methoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Comprehensive Overview of 2-(5-Methoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1641570-76-4)

2-(5-Methoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1641570-76-4) is a highly specialized boronic ester compound that has garnered significant attention in the fields of organic synthesis, pharmaceutical research, and material science. This compound, often referred to as a dioxaborolane derivative, is widely utilized as a key intermediate in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in modern drug discovery and agrochemical development. Its unique structural features, including the methoxy and methyl substituents on the aromatic ring, contribute to its reactivity and stability, making it a valuable tool for chemists.

The growing demand for boron-containing compounds in medicinal chemistry has propelled research into 2-(5-Methoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Recent studies highlight its role in the synthesis of biologically active molecules, particularly in the development of kinase inhibitors and anticancer agents. Researchers are increasingly exploring its potential in targeted drug delivery systems, leveraging its ability to form stable covalent bonds with biomolecules. This aligns with the current trend in personalized medicine, where precision and selectivity are paramount.

From an industrial perspective, CAS No. 1641570-76-4 is valued for its high purity and consistent performance in large-scale reactions. Manufacturers emphasize its compatibility with green chemistry principles, as it often reduces the need for toxic catalysts or harsh reaction conditions. This resonates with the global push toward sustainable chemical processes, a topic frequently searched by professionals in process chemistry and environmental science.

In the realm of material science, this compound has shown promise in the design of organic electronic materials, such as OLEDs and photovoltaic cells. Its electron-deficient boron center and aromatic system make it an attractive candidate for charge transport layers. With the rise of renewable energy technologies, inquiries about boron-based materials have surged, further highlighting the relevance of this compound.

Analytical techniques like NMR spectroscopy, HPLC, and mass spectrometry are routinely employed to characterize 2-(5-Methoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Quality control protocols ensure its suitability for high-throughput screening and combinatorial chemistry, addressing common queries about reproducibility in synthetic workflows. The compound’s storage stability under inert atmospheres is another frequently discussed topic among laboratory technicians.

Looking ahead, the versatility of CAS No. 1641570-76-4 positions it as a critical component in emerging fields like bioorthogonal chemistry and proteolysis-targeting chimeras (PROTACs). As the scientific community continues to explore boron’s role in chemical biology, this compound is poised to remain at the forefront of innovation. Its applications in diagnostic imaging and theranostics further underscore its multidisciplinary importance.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1641570-76-4)2-(5-Methoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
A1228747
Purity:99%/99%/99%/99%
Quantity:250mg/500mg/1g/5g
Price ($):218/298/405/1366